CC(C)(C)OC(=O)N[C@@H]1CCNC1
. The InChI is 1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m1/s1
.
This compound is categorized under amino acids and derivatives, specifically as an amino-pyrrolidine derivative. Its structure allows for various modifications, making it a versatile building block in medicinal chemistry and organic synthesis.
The synthesis of (R)-3-(Boc-amino)pyrrolidine can be achieved through several methods, primarily focusing on the protection of the amino group using the Boc strategy.
A common reaction scheme involves:
(R)-3-(Boc-amino)pyrrolidine features a five-membered pyrrolidine ring with a Boc-protected amino group at the third position.
Characterization of this compound can be performed using:
(R)-3-(Boc-amino)pyrrolidine participates in various chemical reactions, primarily due to its amino and carbonyl functionalities:
The typical conditions for these reactions involve:
The mechanism of action for (R)-3-(Boc-amino)pyrrolidine largely depends on its role as a building block in synthetic pathways:
The physical properties of (R)-3-(Boc-amino)pyrrolidine include:
The chemical properties include:
(R)-3-(Boc-amino)pyrrolidine has several important applications:
This compound's versatility makes it valuable not only in academic research but also in industrial applications focused on drug development and synthesis of complex organic molecules .
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5